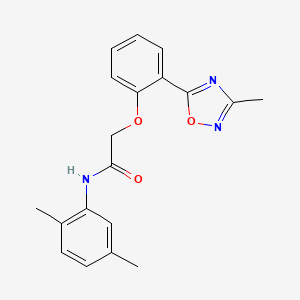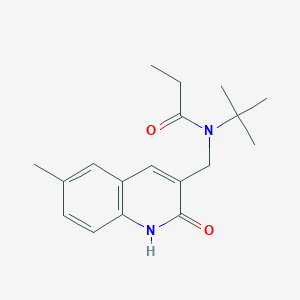
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide, commonly known as TTM, is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research. TTM is a quinoline-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of laboratory experiments.
Wirkmechanismus
The mechanism of action of TTM is not fully understood, but it is thought to involve the inhibition of calcium signaling pathways in cells. TTM has been shown to bind to the protein calmodulin, which is involved in calcium signaling, and to inhibit its activity. This inhibition of calcium signaling can have a variety of downstream effects on cellular processes, including gene expression, protein synthesis, and cell proliferation.
Biochemical and Physiological Effects:
TTM has a variety of biochemical and physiological effects, including the inhibition of calcium signaling pathways in cells, the modulation of gene expression, and the inhibition of cell proliferation. TTM has also been shown to have antioxidant properties, which may be related to its ability to modulate calcium signaling. Additionally, TTM has been shown to have anti-inflammatory effects, making it a potential candidate for use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TTM in laboratory experiments is its relatively simple synthesis and well-understood mechanism of action. TTM has been extensively studied and its effects on cellular processes are well-established. Additionally, TTM has been shown to have a range of biochemical and physiological effects, making it a versatile compound for use in a variety of experiments.
One of the limitations of using TTM in laboratory experiments is that its effects on cellular processes can be complex and difficult to interpret. Additionally, TTM can have off-target effects on other cellular processes, which can complicate data interpretation. Finally, TTM can be difficult to work with in certain experimental systems, such as those involving live animals or complex tissues.
Zukünftige Richtungen
There are a number of potential future directions for research on TTM. One area of interest is the development of more specific inhibitors of calcium signaling pathways, which could have potential therapeutic applications in a range of diseases. Additionally, further studies are needed to better understand the mechanisms of action of TTM and its effects on cellular processes. Finally, there is potential for the development of new experimental systems that can better model the effects of TTM on complex biological systems.
Synthesemethoden
TTM can be synthesized using a variety of methods, including the reaction of 2-hydroxy-6-methylquinoline with tert-butylamine and propionyl chloride. Other methods involve the use of different amines or carboxylic acids in the reaction. The synthesis of TTM is relatively straightforward and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
TTM has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of laboratory experiments. TTM has been used in studies investigating the role of calcium signaling in cells, as well as in studies of the mechanisms of action of various drugs and compounds.
Eigenschaften
IUPAC Name |
N-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-6-16(21)20(18(3,4)5)11-14-10-13-9-12(2)7-8-15(13)19-17(14)22/h7-10H,6,11H2,1-5H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQCGKNJMBAPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Ethyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7716574.png)
![methyl 4-((1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoate](/img/structure/B7716577.png)
![4-[[2-(N-(3,4-Dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetyl]amino]benzamide](/img/structure/B7716579.png)


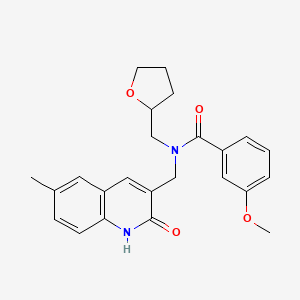
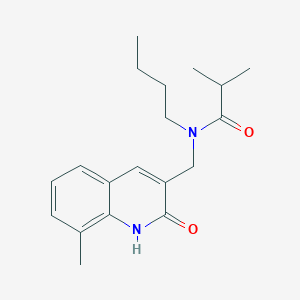
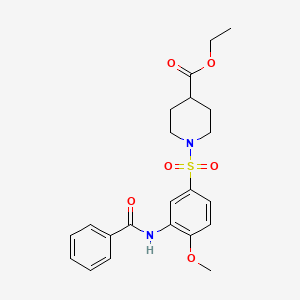
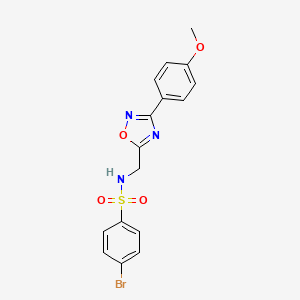
![4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide](/img/structure/B7716628.png)
![3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716638.png)
![3-[4-(2-Methylpropylsulfamoyl)phenyl]propanamide](/img/structure/B7716648.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7716650.png)
